N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a complex organic compound that features a pyridine ring substituted with chlorine and iodine atoms, a methylene bridge, and a sulfonohydrazide group attached to a methylbenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-iodopyridine, which is then reacted with appropriate reagents to introduce the methylene and sulfonohydrazide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The methylene and sulfonohydrazide groups can participate in condensation reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .
Scientific Research Applications
N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The chlorine and iodine atoms on the pyridine ring, along with the methylene and sulfonohydrazide groups, allow the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide include:
- (2-Chloro-4-iodopyridin-3-yl)methanol
- (2-Chloro-4-iodopyridin-3-yl)-carbamic acid tert-butyl ester
- (2-Chloro-4-iodopyridin-3-yl)methanol .
Uniqueness
What sets N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
N-[(E)-(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIUPZOGJRXBE-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClIN3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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